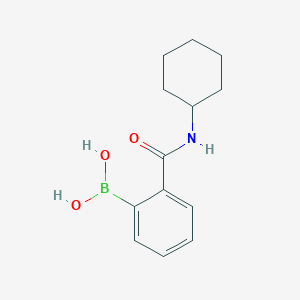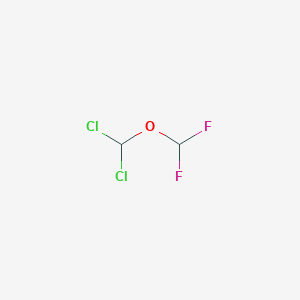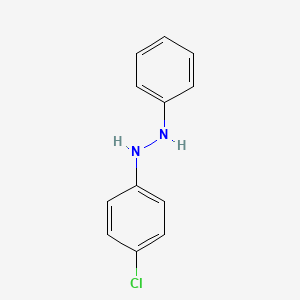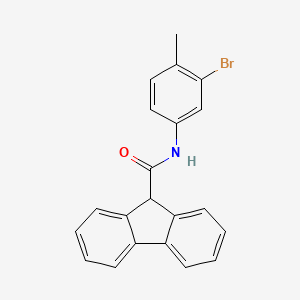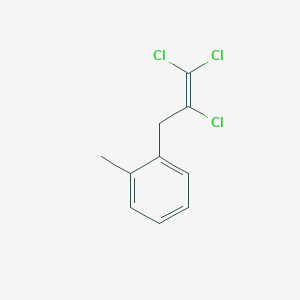
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a trichloropropenyl group.
Métodos De Preparación
The synthesis of 1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis process. These methods ensure consistent quality and efficiency in producing the compound on a larger scale .
Análisis De Reacciones Químicas
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with chlorine or bromine in the presence of a catalyst can yield halogenated derivatives of the compound .
Aplicaciones Científicas De Investigación
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mecanismo De Acción
The mechanism by which 1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and cellular processes. For instance, its electrophilic nature enables it to form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity .
Comparación Con Compuestos Similares
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene can be compared with other similar compounds, such as:
1-Methyl-2-phenyl-1-propenylbenzene: This compound has a similar structure but lacks the trichloropropenyl group, resulting in different chemical properties and reactivity.
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene:
Propiedades
Número CAS |
5199-58-6 |
|---|---|
Fórmula molecular |
C10H9Cl3 |
Peso molecular |
235.5 g/mol |
Nombre IUPAC |
1-methyl-2-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C10H9Cl3/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5H,6H2,1H3 |
Clave InChI |
JCGDTLXXGBBLML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


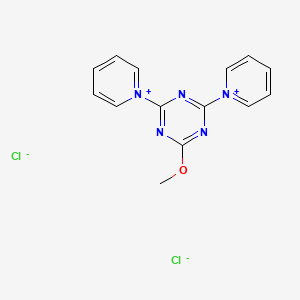
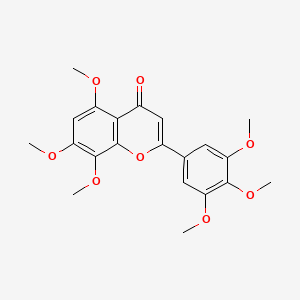
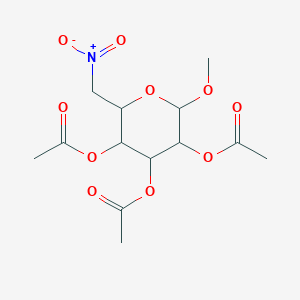
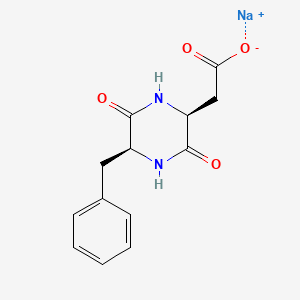
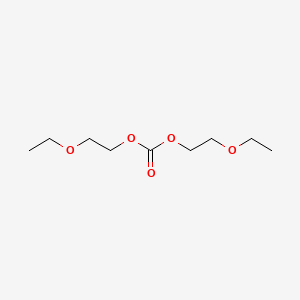

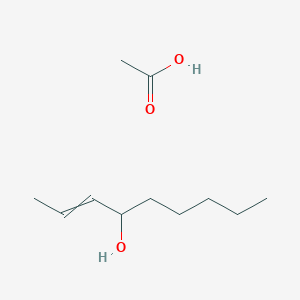
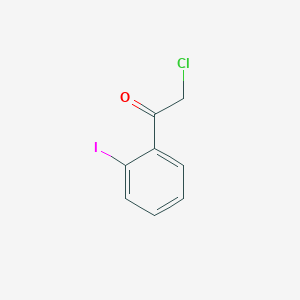
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
